2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione
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Description
The compound “2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione” is a complex organic molecule. It is related to the class of compounds known as phthalimides .
Molecular Structure Analysis
The molecule of the title compound, C20H16N2O5, has phthalimide fragments that are almost planar, with r.m.s. deviations of 0.018 and 0.020 Å, and make a dihedral angle of 53.64 (3)° .Scientific Research Applications
Crystal Structure and Molecular Interactions
- AChE Inhibition: Dioxoisoindolines, including related compounds, are studied for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in Alzheimer’s disease research (Andrade-Jorge et al., 2018).
- Synthesis and Structural Analysis: Research on hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are structurally related to the compound , has led to the development of new synthesis methods and structural insights (Tan et al., 2016).
Therapeutic Potential and Molecular Design
- Antipsychotic Properties: Studies on 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives, closely related to the compound, have revealed their potential as ligands for phosphodiesterase 10A and serotonin receptors, indicating possible antipsychotic applications (Czopek et al., 2020).
- Antioxidant and Anticancer Activity: Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, which include isoindoline-1,3-dione moieties, have been synthesized and show promising antioxidant and anticancer activities (Tumosienė et al., 2020).
Material Science and Chemistry
- Liquid Crystalline Behavior: Isoindoline-1,3-dione-based mesogenic Schiff bases have been studied for their unique liquid crystalline behavior, important in material science (Dubey et al., 2018).
- Palladium-Catalyzed Reactions: The palladium-catalyzed hydride reduction of substituted isoindolines, a process relevant to the synthesis of compounds like 2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione, has been explored (Hou et al., 2007).
properties
IUPAC Name |
2-[2-[4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6/c29-23-19-5-1-2-6-20(19)24(30)27(23)13-15-33-17-9-11-18(12-10-17)34-16-14-28-25(31)21-7-3-4-8-22(21)26(28)32/h1-12H,13-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTLTDPBGXIXRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)OCCN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione |
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